![molecular formula C12H9FN2 B14684961 Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 29202-06-0](/img/structure/B14684961.png)
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a compound belonging to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-) This compound features a pyridine ring and a fluorophenyl group connected through an imine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 4-fluoroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
作用机制
The mechanism of action of Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- involves its interaction with biological targets through the imine group and the pyridine ring. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, leading to inhibition of enzymatic activity or disruption of cellular processes .
相似化合物的比较
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- can be compared with other Schiff bases and fluorinated pyridine derivatives:
Schiff Bases: Similar compounds include those derived from other aromatic amines and aldehydes, such as benzylideneaniline and salicylideneaniline.
Fluorinated Pyridines: Compounds such as 2-fluoropyridine and 4-fluoropyridine share the fluorine substitution but differ in their reactivity and applications.
Conclusion
Pyridine, 2-[[(4-fluorophenyl)imino]methyl]- is a versatile compound with significant potential in various scientific fields. Its unique structure, featuring a pyridine ring and a fluorophenyl group connected by an imine linkage, allows it to participate in diverse chemical reactions and exhibit promising biological activities. Further research and development could unlock new applications and enhance our understanding of this intriguing compound.
属性
CAS 编号 |
29202-06-0 |
|---|---|
分子式 |
C12H9FN2 |
分子量 |
200.21 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C12H9FN2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-9H |
InChI 键 |
LHHBMLBBDLOIMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


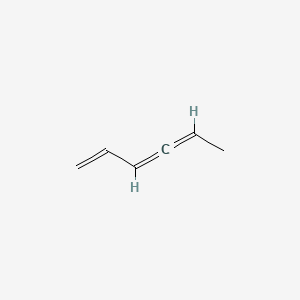

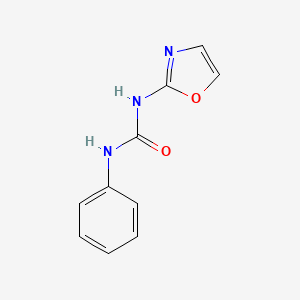
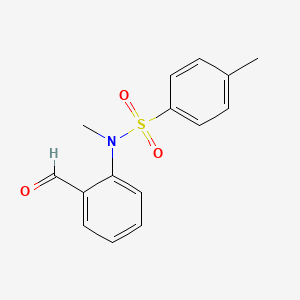
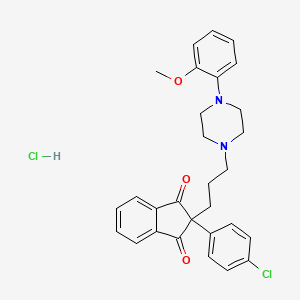
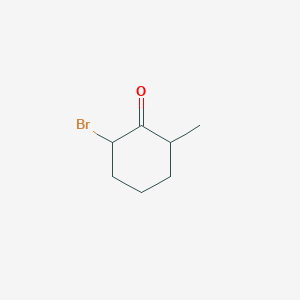
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

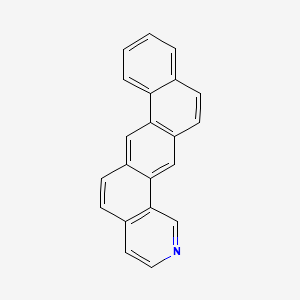
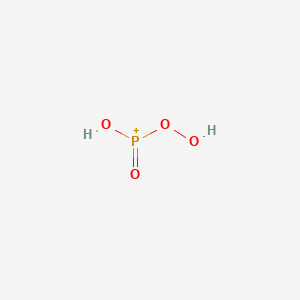

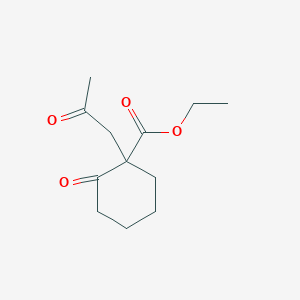
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)

